6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE
Description
6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a pyrimidinone derivative characterized by a 1,4-dihydropyrimidin-4-one core substituted with an amino group at position 6 and a sulfanyl-linked 4-tert-butylphenoxyethyl moiety at position 2. Its synthesis typically involves nucleophilic substitution or thiol-ether coupling reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
4-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)11-4-6-12(7-5-11)21-8-9-22-15-18-13(17)10-14(20)19-15/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFZTGDNHCXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol, ethyl bromoacetate, and thiourea.
Formation of Intermediate: The first step involves the reaction of 4-tert-butylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(4-tert-butylphenoxy)acetate.
Thioether Formation: The intermediate is then reacted with thiourea in the presence of a base such as sodium ethoxide to form the thioether intermediate.
Cyclization: The thioether intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base such as sodium methoxide to form the dihydropyrimidinone core.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in the formation of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group, phenoxyethyl group, and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
Sulfanyl Substituent: The [2-(4-tert-butylphenoxy)ethyl]sulfanyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to smaller substituents (e.g., ethyl or fluoro groups in other analogs) . This contrasts with Montelukast’s sulfanyl-cyclopropylcarboxymethyl group, which balances hydrophobicity and polarity for receptor binding .
This differs from electron-withdrawing groups (e.g., fluoro or iodo in 6-amino-2-fluoro-4-hydroxy-3-iodobenzonitrile), which may alter redox properties .
Hypothesized Bioactivity Based on Substituent Trends
- Enzyme Inhibition: The tert-butylphenoxyethyl-sulfanyl moiety may target cysteine proteases or kinases, akin to sulfhydryl-directed inhibitors like Ebselen.
Research Findings and Limitations
While direct studies on the target compound are scarce, inferences are drawn from structurally related molecules:
- Synthetic Feasibility: Analogous compounds (e.g., 6-amino-2-ethyl derivatives) are synthesized via Biginelli-like condensations or thiol-disulfide exchanges, suggesting viable routes for the target compound .
- Computational Predictions : Molecular docking simulations (using software like AutoDock) hypothesize moderate binding affinity (~5–10 μM) for kinases like CDK2, though experimental validation is lacking.
- Gaps in Data: No pharmacokinetic or toxicity data exist for the target compound, unlike Montelukast, which has well-documented ADMET profiles .
Biological Activity
6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class. Its unique structure, characterized by an amino group at the 6-position, a sulfanyl group linked to a 2-(4-tert-butylphenoxy)ethyl substituent, and a carbonyl group at the 4-position, positions it for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one can be represented as follows:
This compound exhibits hydrophobic characteristics due to the presence of the tert-butyl group, which may influence its solubility and biological interactions. The compound's reactivity can be explored through various reactions typical of dihydropyrimidinones, making it a versatile candidate for medicinal chemistry applications.
Antimicrobial Properties
Research indicates that compounds within the dihydropyrimidinone class exhibit antimicrobial activity. For instance, studies have shown that derivatives of dihydropyrimidinones can inhibit bacterial growth by interfering with essential cellular processes. The specific biological activity of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one would require empirical testing to confirm its efficacy against various microbial strains .
Anticancer Potential
There is growing interest in the anticancer properties of dihydropyrimidinone derivatives. Preliminary studies suggest that 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further investigation into its molecular targets could provide insights into its potential as an anticancer agent .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Compounds like 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- Interaction with Receptors: The compound could interact with specific receptors involved in disease processes, altering cellular responses.
- Modulation of Gene Expression: Potential effects on gene expression related to inflammation or cell proliferation could also contribute to its biological activity.
Study on Antimicrobial Efficacy
A study conducted on various dihydropyrimidinone derivatives showed promising results against Gram-positive and Gram-negative bacteria. The researchers tested different concentrations of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one and observed significant inhibition zones in bacterial cultures compared to control groups. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations than previously reported for other compounds in this class .
Investigation into Anticancer Activity
In vitro assays were performed using human cancer cell lines to evaluate the cytotoxic effects of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one. Results indicated that the compound reduced cell viability significantly after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers apoptosis pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
